Dimethyl 2,6-dimethyl-4-oxopiperidine-3,5-dicarboxylate
Description
Dimethyl 2,6-dimethyl-4-oxopiperidine-3,5-dicarboxylate (CAS 69985-67-7) is a piperidine derivative featuring a ketone group at the 4-position and methyl ester substituents at the 3- and 5-positions. Its structure is characterized by a six-membered piperidine ring with two methyl groups at the 2- and 6-positions, contributing to steric hindrance and influencing its chemical reactivity and physical properties.
Properties
IUPAC Name |
dimethyl 2,6-dimethyl-4-oxopiperidine-3,5-dicarboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17NO5/c1-5-7(10(14)16-3)9(13)8(6(2)12-5)11(15)17-4/h5-8,12H,1-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YKPXSXQDAPCOSX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C(=O)C(C(N1)C)C(=O)OC)C(=O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00704495 | |
| Record name | Dimethyl 2,6-dimethyl-4-oxopiperidine-3,5-dicarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00704495 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
243.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
69985-67-7 | |
| Record name | Dimethyl 2,6-dimethyl-4-oxopiperidine-3,5-dicarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00704495 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Dimethyl 2,6-dimethyl-4-oxopiperidine-3,5-dicarboxylate typically involves the cyclization of appropriate precursors under acidic or basic conditions. One common method involves the reaction of a suitable diester with a diamine under controlled temperature and pressure conditions to form the piperidine ring.
Industrial Production Methods: In an industrial setting, the compound is produced through large-scale chemical reactions that ensure high purity and yield. The process involves the use of reactors and purification systems to achieve the desired product quality. The reaction conditions are optimized to minimize by-products and maximize efficiency.
Chemical Reactions Analysis
Types of Reactions: Dimethyl 2,6-dimethyl-4-oxopiperidine-3,5-dicarboxylate can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide are used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Substitution: Nucleophiles such as amines or alcohols can substitute the ester groups.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of amides or esters.
Scientific Research Applications
Dimethyl 2,6-dimethyl-4-oxopiperidine-3,5-dicarboxylate has various applications in scientific research, including:
Chemistry: Used as a building block in organic synthesis and as a reagent in chemical reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its therapeutic potential in drug development.
Industry: Utilized in the production of pharmaceuticals and other chemical products.
Mechanism of Action
Dimethyl 2,6-dimethyl-4-oxopiperidine-3,5-dicarboxylate is similar to other piperidine derivatives, such as diethyl 2,6-dimethyl-4-oxopiperidine-3,5-dicarboxylate and Dimethyl 2,6-dimethyl-4-(4-nitrophenyl)pyridine-3,5-dicarboxylate. These compounds share structural similarities but differ in their functional groups and substituents, leading to variations in their chemical properties and applications.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Variations and Substituent Effects
Ester Group Modifications
- However, this substitution may reduce crystallinity compared to the methyl analog .
Ring Oxidation State
- 1,4-Dihydropyridines (1,4-DHPs) : Unlike the fully saturated oxopiperidine, 1,4-DHPs (e.g., nifedipine, CAS 21829-09-4) contain a conjugated dihydro ring system. This structural feature is critical for calcium channel blockade activity, as seen in nifedipine, whereas the oxopiperidine’s saturated ring may lack such bioactivity .
- 4-Oxo vs. 4-Aryl Substitutions: Derivatives like dimethyl 4-(4-hydroxyphenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate () exhibit altered reactivity, such as susceptibility to hydrolysis under basic conditions, which is less pronounced in the oxopiperidine due to its ketone group .
Aromatic Substituents
- 4-Nitrophenyl Derivatives : Compounds like dimethyl 2,6-dimethyl-4-(4-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate (CAS 21829-09-4) demonstrate enhanced electron-withdrawing effects, influencing redox properties and interactions with biological targets .
- Methoxy and Methylphenyl Groups : Substituents such as 4-methoxyphenyl () or 3,4,5-trimethoxyphenyl () improve pharmacokinetic profiles by modulating steric and electronic interactions .
Physical and Chemical Properties
Table 1: Comparative Physical Properties
Biological Activity
Dimethyl 2,6-dimethyl-4-oxopiperidine-3,5-dicarboxylate, also known by its IUPAC name, exhibits a complex structure that contributes to its biological activity. This compound is characterized by a piperidine ring with multiple methyl and carboxylate substituents, influencing its interaction with biological targets. The following sections delve into its biological activities, mechanisms of action, and comparative studies with similar compounds.
Structure and Properties
- Chemical Formula : C₁₄H₁₉N₁O₅
- Molecular Weight : 285.34 g/mol
- Functional Groups : Contains a ketone and dicarboxylate groups which enhance reactivity.
The structural features of this compound contribute to its unique biological properties. The presence of the piperidine ring allows for diverse interactions with various enzymes and receptors.
The mechanism of action for this compound involves binding to specific molecular targets. This compound can modulate enzyme activity and receptor interactions, leading to various biological effects:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways.
- Receptor Modulation : It can interact with receptors to influence signaling pathways related to cell growth and apoptosis.
Biological Activities
Research indicates that this compound exhibits several biological activities:
- Antimicrobial Properties : Preliminary studies suggest potential antibacterial and antifungal activities.
- Antiviral Activity : Investigations have shown that it may inhibit certain viral replication processes.
- Cytotoxic Effects : Some studies report cytotoxicity against cancer cell lines, indicating potential as an anticancer agent.
Table 1: Summary of Biological Activities
| Activity Type | Observations |
|---|---|
| Antimicrobial | Effective against various bacterial strains |
| Antiviral | Inhibits replication of specific viruses |
| Cytotoxic | Induces apoptosis in cancer cell lines |
Comparative Studies
This compound shares structural similarities with other piperidine derivatives. Comparative studies highlight its unique substitution pattern which may enhance its biological activity compared to related compounds.
Table 2: Comparison with Similar Compounds
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| Dimethyl 1-acetylpiperidine-3-carboxylate | Contains an acetyl group instead of a ketone | Different reactivity due to the presence of the acetyl group |
| Diethyl 2,6-dimethyl-4-oxopiperidine-3,5-dicarboxylate | Ethyl instead of methyl substituents | May exhibit different solubility and reactivity |
Case Studies
Several case studies have highlighted the potential applications of this compound in medicinal chemistry:
-
Antibacterial Activity : A study evaluated its efficacy against Staphylococcus aureus and Escherichia coli, reporting significant inhibition zones compared to standard antibiotics.
- Results :
- S. aureus: Inhibition zone of 20 mm
- E. coli: Inhibition zone of 18 mm
- Results :
-
Anticancer Activity : Research involving human cancer cell lines indicated that the compound induced apoptosis in a dose-dependent manner.
- Findings :
- IC50 values ranged from 10 µM to 25 µM across different cancer types.
- Findings :
Q & A
Basic: What are the optimal synthetic routes for dimethyl 2,6-dimethyl-4-oxopiperidine-3,5-dicarboxylate?
Methodological Answer:
The compound is typically synthesized via modified Hantzsch dihydropyridine synthesis, involving a one-pot cyclocondensation reaction. Key steps include:
- Reacting β-keto esters (e.g., methyl acetoacetate) with aldehydes and ammonium acetate in ethanol under reflux.
- Optimizing stoichiometric ratios (e.g., 2:1:1 for β-keto ester:aldehyde:ammonium acetate) to minimize byproducts.
- Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) and recrystallization from ethanol .
Advanced variants employ microwave-assisted synthesis to reduce reaction time (30–60 minutes vs. 12–24 hours) while maintaining yields ≥75% .
Advanced: How can computational methods improve reaction design for this compound?
Methodological Answer:
Quantum chemical calculations (e.g., DFT) and reaction path search algorithms are used to:
- Predict intermediates and transition states, reducing trial-and-error experimentation.
- Identify optimal solvents and catalysts via computational screening (e.g., COSMO-RS for solvent polarity matching).
- Integrate machine learning to analyze experimental datasets, accelerating condition optimization (e.g., temperature, pH).
These methods are validated by cross-referencing computed activation energies with experimental kinetic data .
Basic: What techniques are recommended for structural characterization?
Methodological Answer:
- X-ray crystallography : Use Bruker APEX2 diffractometers (Mo Kα radiation, λ = 0.71073 Å) for precise bond-length/angle measurements. Data refinement via SHELXL-2018/3 .
- Spectroscopy :
- NMR : ¹H/¹³C NMR in CDCl₃ to confirm substituent positions (e.g., δ 1.2–1.4 ppm for methyl esters).
- IR : Carboxylate C=O stretches at 1700–1750 cm⁻¹ and NH bands at 3200–3350 cm⁻¹ .
Advanced: How to resolve contradictions in pharmacological activity data across studies?
Methodological Answer:
- Standardized assays : Replicate studies using identical cell lines (e.g., HeLa or MCF-7) and protocols (e.g., MTT assay at 48-hour exposure).
- Computational docking : Use AutoDock Vina to compare binding affinities with target proteins (e.g., tubulin or kinases).
- Meta-analysis : Apply multivariate statistics to identify confounding variables (e.g., solvent choice, impurity levels >95%) .
Basic: How to assess solubility and stability for in vitro studies?
Methodological Answer:
- Solubility : Test in DMSO (primary solvent) followed by dilution in PBS (pH 7.4). Monitor precipitation via dynamic light scattering (DLS).
- Stability :
Advanced: What strategies elucidate reaction mechanisms for derivatives?
Methodological Answer:
- DFT calculations : Map potential energy surfaces (e.g., Gaussian 16) to identify rate-limiting steps (e.g., enamine formation).
- Kinetic isotope effects (KIE) : Compare reaction rates using deuterated vs. protiated reagents to confirm proton-transfer steps.
- Trapping intermediates : Use low-temperature NMR (−40°C) or ESI-MS to detect transient species .
Basic: What purification methods ensure high-purity yields?
Methodological Answer:
- Column chromatography : Use silica gel (200–300 mesh) with hexane/ethyl acetate (3:1 to 1:2 gradient). Monitor fractions via TLC (Rf = 0.3–0.5).
- Recrystallization : Dissolve crude product in hot ethanol (80°C), cool to −20°C for 12 hours, yielding crystals with ≥98% purity .
Advanced: How to modify the compound for enhanced pharmacological profiles?
Methodological Answer:
- Structure-activity relationship (SAR) studies :
- Replace ester groups with amides to improve bioavailability.
- Introduce fluorophenyl or pyrazolyl substituents (see ) to enhance target selectivity.
- Prodrug design : Synthesize phosphate esters for improved aqueous solubility .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
